molecular formula C12H18N5O3S+ B095845 S-Methyl-5'-methylthioadenosine CAS No. 15648-76-7

S-Methyl-5'-methylthioadenosine

Cat. No.: B095845
CAS No.: 15648-76-7
M. Wt: 312.37 g/mol
InChI Key: DVNIRPKXKMIDQU-WOUKDFQISA-N
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Description

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine is a nucleoside analog that features a sulfur atom in place of the usual oxygen atom in the ribose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine typically involves the substitution of the 5’-hydroxyl group of adenosine with a dimethylsulfonium group. This can be achieved through a series of chemical reactions, including:

    Protection of the amino group: on the adenine base to prevent unwanted side reactions.

    Activation of the 5’-hydroxyl group: using a suitable leaving group such as tosyl chloride.

    Nucleophilic substitution: with dimethyl sulfide to introduce the dimethylsulfonium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dimethylsulfonium group.

    Substitution: The dimethylsulfonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Adenosine or its derivatives.

    Substitution: Various nucleoside analogs depending on the nucleophile used.

Scientific Research Applications

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other nucleoside analogs.

    Biology: Studied for its potential role in modulating enzyme activity and as a probe for studying nucleoside transport mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of novel pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine involves its interaction with various molecular targets, including enzymes and nucleic acids. The dimethylsulfonium group can mimic the natural methylation process, thereby affecting the activity of methyltransferases and other enzymes involved in nucleoside metabolism. This can lead to alterations in cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxy-5’-(methylthio)adenosine: Similar structure but with a methylthio group instead of a dimethylsulfonium group.

    S-Adenosylmethionine: A naturally occurring compound with a similar sulfonium group.

Uniqueness

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine is unique due to its dimethylsulfonium group, which provides distinct chemical and biological properties compared to other nucleoside analogs. This uniqueness makes it a valuable tool in various research applications, particularly in the study of enzyme mechanisms and nucleoside transport.

Properties

CAS No.

15648-76-7

Molecular Formula

C12H18N5O3S+

Molecular Weight

312.37 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium

InChI

InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1

InChI Key

DVNIRPKXKMIDQU-WOUKDFQISA-N

Isomeric SMILES

C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

S-methyl-5'-methylthioadenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl-5'-methylthioadenosine
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S-Methyl-5'-methylthioadenosine
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Reactant of Route 6
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